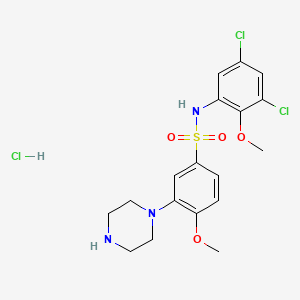

![molecular formula C37H42F2N8O3 B1680909 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one CAS No. 161532-65-6](/img/structure/B1680909.png)

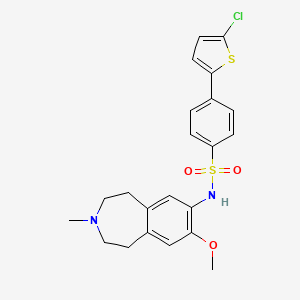

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one

Overview

Description

Sch-51048 is a broad-spectrum antifungal agent belonging to the triazole class of compounds. It was developed by Schering-Plough Corporation and is known for its efficacy against a variety of systemic fungal infections, including those caused by Candida, Aspergillus, and Cryptococcus species . Sch-51048 is structurally characterized by a tetrahydrofuran ring, which contributes to its unique antifungal properties .

Mechanism of Action

Target of Action

SCH 51048, also known as Posaconazole, primarily targets the fungal CYP51A1 . This enzyme, also known as sterol 14α-demethylase, is a key component in the biosynthesis of sterols in the fungal cell membrane .

Mode of Action

SCH 51048 acts as an inhibitor of the fungal CYP51A1 . By inhibiting this enzyme, SCH 51048 prevents the removal of the 14-methyl group in lanosterol through sequential oxidative reactions . This inhibition disrupts the conversion of 14-demethyl lanosterol to ergosterol, a crucial component of the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by SCH 51048 is the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is crucial for cell growth and viability . By inhibiting the CYP51A1 enzyme, SCH 51048 disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, cell death .

Pharmacokinetics

It’s known that the compound was initially introduced as a broad-spectrum antifungal agent . . This suggests that SCH 51048 undergoes metabolic transformations in the body, which could influence its bioavailability and efficacy.

Result of Action

The primary result of SCH 51048’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, SCH 51048 impairs the function of the fungal cell membrane, leading to cell death . This makes it effective against a variety of pathogenic fungi, including those resistant to older azoles .

Action Environment

The efficacy and stability of SCH 51048 can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body could potentially affect the metabolism and bioavailability of SCH 51048 . Additionally, the specific strain of fungus and its resistance mechanisms could also impact the compound’s efficacy

Biochemical Analysis

Biochemical Properties

Sch-51048 targets the fungal CYP51A1 enzyme . It acts as an inhibitor of this enzyme, which is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane . The inhibition of this enzyme disrupts the synthesis of ergosterol, leading to the inhibition of fungal cell growth and eventually cell death .

Cellular Effects

Sch-51048 has shown significant antifungal activity against various fungal strains, including Blastomyces dermatitidis . It has been found to be more active than other antifungal agents like itraconazole . It significantly reduces fungal titers in the kidneys of infected mice .

Molecular Mechanism

The molecular mechanism of Sch-51048 involves the inhibition of the fungal CYP51A1 enzyme . This enzyme is involved in the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Sch-51048 disrupts the synthesis of ergosterol, leading to the inhibition of fungal cell growth and eventually cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Sch-51048 has shown a dose-dependent response, especially in organ clearance . It has been observed that the antifungal activity of Sch-51048 was higher than that expected based on its serum concentrations, confirming the presence of active metabolites .

Dosage Effects in Animal Models

In animal models, Sch-51048 has shown significant antifungal activity. A dose response protective effect was observed with Sch-51048 at 5 to 100 mg/kg of body weight per day . The higher dosage was significantly better in reducing the fungal burden in the kidneys of infected animals .

Metabolic Pathways

It is known that it targets the fungal CYP51A1 enzyme, which is involved in the synthesis of ergosterol . By inhibiting this enzyme, Sch-51048 disrupts the synthesis of ergosterol, affecting the metabolic flux and metabolite levels in the fungal cells .

Transport and Distribution

It is known that it targets the fungal CYP51A1 enzyme, which is located in the endoplasmic reticulum of the fungal cells .

Subcellular Localization

It is known that it targets the fungal CYP51A1 enzyme, which is located in the endoplasmic reticulum of the fungal cells . This suggests that Sch-51048 may localize to the endoplasmic reticulum to exert its antifungal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch-51048 involves multiple steps, starting with the condensation of 4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-(1-ethylpropyl)-3,4-dihydro-2H-1,2,4-triazol-3-one with (-)-(5R-cis)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-methanol tosylate using sodium hydride in dimethyl sulfoxide . The intermediate compounds are synthesized through various reactions, including alkylation, reduction, and cyclization .

Industrial Production Methods

Industrial production of Sch-51048 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sch-51048 undergoes several types of chemical reactions, including:

Substitution: Sch-51048 can undergo substitution reactions, particularly involving the triazole ring and the tetrahydrofuran moiety.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Sch-51048 include sodium hydride, dimethyl sulfoxide, potassium carbonate, and various organic solvents . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal yields and product stability .

Major Products Formed

The major products formed from the reactions of Sch-51048 include its hydroxylated analogues and various intermediates that are crucial for its synthesis .

Scientific Research Applications

Sch-51048 has been extensively studied for its antifungal properties. It has shown efficacy in treating systemic fungal infections in both normal and immunocompromised hosts . Research has demonstrated its potential in treating infections caused by resistant strains of fungi, making it a valuable addition to the antifungal arsenal . Additionally, Sch-51048 has been investigated for its pharmacokinetic properties, which are crucial for understanding its distribution, metabolism, and excretion in the body .

Comparison with Similar Compounds

Similar Compounds

Posaconazole (Sch-56592): A hydroxylated analogue of Sch-51048 with improved antifungal activity and broader spectrum.

Itraconazole: Another triazole antifungal with a similar mechanism of action but different structural features.

Voriconazole: A triazole antifungal with enhanced activity against certain fungal species.

Uniqueness of Sch-51048

Sch-51048 is unique due to its tetrahydrofuran ring, which contributes to its broad-spectrum activity and improved pharmacokinetic properties . Its ability to inhibit resistant strains of fungi makes it a valuable compound in the treatment of systemic fungal infections .

Properties

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFHZSVWSCMEPV-AYAMJOBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936543 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161532-65-6 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161532-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH 51048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161532656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESHYDROXY POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVW2AK6BVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)

![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)

![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)